molecular formula C12H18N6O5 B155159 H-Gly-Gly-His-Gly-OH CAS No. 128114-56-7

H-Gly-Gly-His-Gly-OH

Cat. No. B155159
CAS RN: 128114-56-7
M. Wt: 326.31 g/mol
InChI Key: QIGNJJXHZZTKQI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Gly-Gly-His-Gly-OH” is a peptide composed of two glycine (Gly) residues and one histidine (His) residue . It is used in research and has the ability to detect and remove the concentration of Cu2+ ions in wastewater by forming a tripeptide complex with copper and nickel ions .


Synthesis Analysis

Peptide synthesis involves overcoming two main obstacles: the statistical nature of peptide formation and the reactivity of carboxyl acids and amines . The synthesis of a peptide like “H-Gly-Gly-His-Gly-OH” would require selective acylation of a free amine and activation of a designated carboxyl function .


Molecular Structure Analysis

The molecular formula of “H-Gly-Gly-His-Gly-OH” is C10H15N5O4, and it has a molecular weight of 269.26 . The InChI key is PDAWDNVHMUKWJR-ZETCQYMHSA-N .


Physical And Chemical Properties Analysis

“H-Gly-Gly-His-Gly-OH” has a density of 1.44 g/cm3, a boiling point of 856.7ºC at 760 mmHg, and a melting point of 224ºC . Its flash point is 471.9ºC .

Scientific Research Applications

Metal Ion Binding

H-Gly-Gly-His-Gly-OH, also known as Gly-Gly-His or GGH, is known for its ability to bind with metal ions such as copper (Cu II) and nickel (Ni II) . This property makes it useful in various fields of research.

Protein Crosslinking

The Ni (II) complex of GGH has been shown to mediate protein crosslinking by oxidants . This can be particularly useful in the study of protein structures and interactions.

Biosensors

GGH has been used in biosensors for the electrochemical detection of Cu (II) ions . This application is significant in environmental monitoring and medical diagnostics.

Membrane Interaction Studies

His-rich peptides, including GGH, have been studied for their interaction with cellular membranes . Understanding these interactions can provide insights into various biological processes and could lead to the development of new therapeutic strategies.

Research Material Supplier

H-Gly-Gly-His-Gly-OH is supplied by various biochemical product companies for use in scientific research . It’s available in different forms and purities to meet the diverse needs of researchers.

Safety And Hazards

The safety data sheet for a similar peptide, “H-His-Gly-Gly-OH”, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The use of peptides in various fields, including cosmetics and healthcare, is continuously growing . Peptides like “H-Gly-Gly-His-Gly-OH” that can form complexes with metal ions have potential applications in environmental protection and wastewater treatment .

properties

IUPAC Name

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O5/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGNJJXHZZTKQI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60926075
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Gly-His-Gly-OH

CAS RN

128114-56-7
Record name N-(N-(N-Glycylglycyl)-L-histidyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128114567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.